molecular formula C14H14FN3O B2990308 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-81-1

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B2990308
CAS RN: 2034419-81-1
M. Wt: 259.284
InChI Key: RSFMYAAVFNWFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

The compound 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a valuable scaffold in medicinal chemistry, particularly in the synthesis of enantioselective molecules. For instance, the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, closely related to the compound , has been developed to produce various seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. These reactions yield excellent enantio- and diastereoselectivities, highlighting the compound's utility in synthesizing chiral molecules for potential medicinal applications (Li, Lin, & Du, 2019).

Kinase Inhibitor Development

The benzoxazepine core, integral to 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, is a critical component in several kinase inhibitors. A notable example includes the mTOR inhibitor, where the synthesis and scale-up process for a benzoxazepine-containing kinase inhibitor were reported. This research outlines the development of scalable synthesis methods for compounds with the tetrahydrobenzo[f][1,4]oxazepine core, demonstrating its importance in the development of new pharmacological agents (Naganathan et al., 2015).

Heterocyclic Scaffold Synthesis for Medicinal Purposes

The structural versatility of 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is further showcased in the synthesis of a new series of heterocyclic scaffolds, aimed at medicinal applications. These compounds, including substituted pyrimidines and diazepines, have been synthesized via condensation reactions, indicating the compound's utility in creating diverse bioactive molecules for potential therapeutic uses (Hilal et al., 2006).

properties

IUPAC Name

7-fluoro-4-(2-methylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10-16-5-4-14(17-10)18-6-7-19-13-3-2-12(15)8-11(13)9-18/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFMYAAVFNWFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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